molecular formula C12H25NaS B1629318 Sodium dodecane-1-thiolate CAS No. 26960-77-0

Sodium dodecane-1-thiolate

Cat. No. B1629318
Key on ui cas rn: 26960-77-0
M. Wt: 224.38 g/mol
InChI Key: XRZRPHKMCVBSLA-UHFFFAOYSA-M
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Patent
US07605290B2

Procedure details

In another flask, sodium methoxide (1.43 g, 26 mmol) was dissolved in 10 ml methanol, and dodecanethiol (6.5 ml, 27 mmol) was added. The resulting solution was stirred at room temperature for 15 minutes. The solvent was then evaporated under reduced pressure at 90° C.
Name
sodium methoxide
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+:3].[CH2:4]([SH:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>CO>[CH2:4]([S-:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[Na+:3] |f:0.1,4.5|

Inputs

Step One
Name
sodium methoxide
Quantity
1.43 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure at 90° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(CCCCCCCCCCC)[S-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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